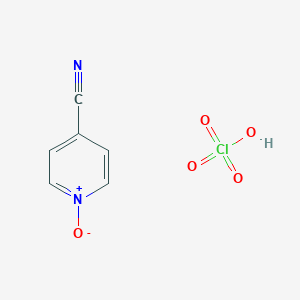
1-Oxidopyridin-1-ium-4-carbonitrile;perchloric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxidopyridin-1-ium-4-carbonitrile;perchloric acid is a compound that combines the properties of pyridine N-oxide and perchloric acid. Pyridine N-oxide is a derivative of pyridine, where the nitrogen atom is oxidized.
準備方法
The synthesis of 1-oxidopyridin-1-ium-4-carbonitrile involves several steps. One common method includes the oxidation of pyridine using hydrogen peroxide or peracids to form pyridine N-oxide. The nitrile group can be introduced through a substitution reaction with cyanogen bromide. The final product is then treated with perchloric acid to form the perchlorate salt .
Industrial production methods often involve large-scale oxidation reactions using controlled conditions to ensure high yield and purity. The reaction conditions typically include specific temperatures, pressures, and catalysts to optimize the reaction rate and product quality .
化学反応の分析
1-Oxidopyridin-1-ium-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various substituted products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-Oxidopyridin-1-ium-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
作用機序
The mechanism of action of 1-oxidopyridin-1-ium-4-carbonitrile involves its interaction with molecular targets through its oxidized nitrogen and nitrile groups. These functional groups can participate in various chemical reactions, influencing biological pathways and enzyme activities. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
類似化合物との比較
1-Oxidopyridin-1-ium-4-carbonitrile can be compared with other pyridine N-oxide derivatives, such as:
Pyridine N-oxide: Similar in structure but lacks the nitrile group.
2,6-Dibromo-1-oxidopyridin-1-ium-4-carbonitrile: Contains additional bromine atoms, which can alter its chemical properties and reactivity.
4,6-Dibromo-5-hydroxypyrimidine-2-carbonitrile sodium salt: A pyrimidine derivative with different functional groups, offering unique reactivity and applications.
特性
CAS番号 |
118619-24-2 |
|---|---|
分子式 |
C6H5ClN2O5 |
分子量 |
220.57 g/mol |
IUPAC名 |
1-oxidopyridin-1-ium-4-carbonitrile;perchloric acid |
InChI |
InChI=1S/C6H4N2O.ClHO4/c7-5-6-1-3-8(9)4-2-6;2-1(3,4)5/h1-4H;(H,2,3,4,5) |
InChIキー |
JIHVOMNQMBPNMR-UHFFFAOYSA-N |
正規SMILES |
C1=C[N+](=CC=C1C#N)[O-].OCl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
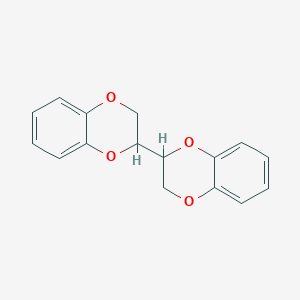
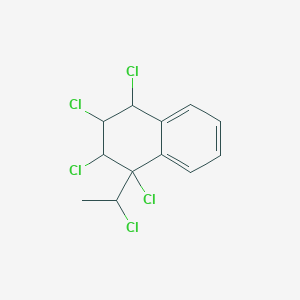
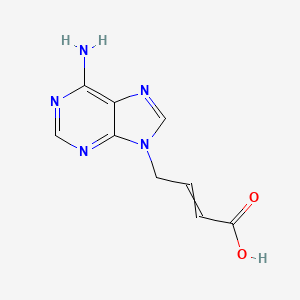
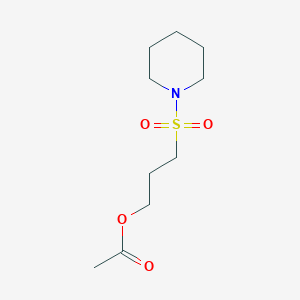

![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
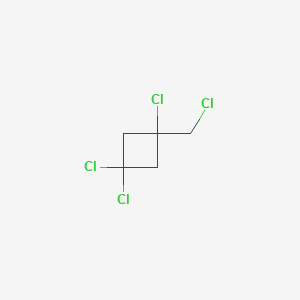
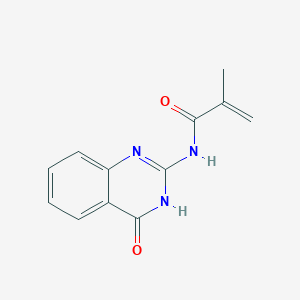

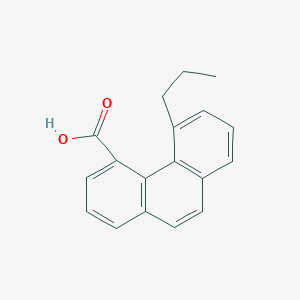
![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
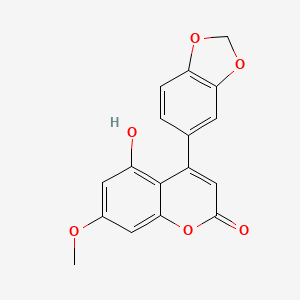
![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
